N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between 3,4-dimethoxybenzohydrazide and 3,4-dimethylphenoxyacetyl chloride in the presence of a base. The resulting intermediate undergoes cyclization to form the oxadiazole ring .
Reaction Conditions:Precursor 1: 3,4-dimethoxybenzohydrazide
Precursor 2: 3,4-dimethylphenoxyacetyl chloride
Base: Typically an organic base like triethylamine (TEA)
Solvent: Organic solvents such as dichloromethane or dimethylformamide (DMF)
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various derivatives.
Substitution: Nucleophilic substitution reactions may occur at the acetyl group or the oxadiazole nitrogen.
Reduction: Reduction of the oxadiazole ring or the acetyl group is feasible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products: The major products depend on the specific reaction conditions and the substituents involved.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Biological Studies: It may act as a probe to investigate cellular processes.
Materials Science: Its properties could be harnessed for material design.
Mechanism of Action
The exact mechanism remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing cellular functions.
Comparison with Similar Compounds
While N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide is relatively rare, other related compounds include:
- N-acetylhomoveratrylamine
- N-(4-aminophenyl)-3-(3,4-dimethylphenoxy)propanamide .
Properties
Molecular Formula |
C21H23N3O5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C21H23N3O5/c1-12-6-8-16(10-13(12)2)28-14(3)21(25)22-20-19(23-29-24-20)15-7-9-17(26-4)18(11-15)27-5/h6-11,14H,1-5H3,(H,22,24,25) |
InChI Key |
DIFTZVADYAPALN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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